N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide typically involves the reaction of 2-methoxypyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Reactants: 2-methoxypyrimidine, pivaloyl chloride, triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield N-(2-hydroxypyrimidin-5-yl)pivalamide, while reduction of the pyrimidine ring can yield a dihydropyrimidine derivative.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(2-methoxypyridin-3-yl)pivalamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(2-bromo-5-methoxypyridin-3-yl)pivalamide: Contains a bromine atom, which can influence its reactivity and biological activity.
N-(5-methylpyridin-2-yl)pivalamide: Contains a methyl group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)8(14)13-7-5-11-9(15-4)12-6-7/h5-6H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKNSYNOVWPTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(N=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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